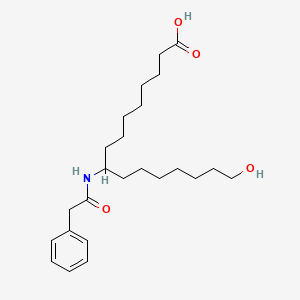
16-Hydroxy-9-(2-phenylacetamido)hexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Hydroxy-9-(2-phenylacetamido)hexadecanoic acid is a hydroxy fatty acid derivative with a complex structure that includes both hydroxyl and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of hexadecanoic acid with hydrogen peroxide in the presence of a suitable catalyst to introduce the hydroxyl group . The phenylacetamido group can be introduced through an amide formation reaction using phenylacetic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
16-Hydroxy-9-(2-phenylacetamido)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group for substitution reactions.
Major Products Formed
Oxidation: Formation of 16-oxo-9-(2-phenylacetamido)hexadecanoic acid or 16-carboxy-9-(2-phenylacetamido)hexadecanoic acid.
Reduction: Formation of 16-hydroxy-9-(2-phenylamino)hexadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
16-Hydroxy-9-(2-phenylacetamido)hexadecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialized surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 16-Hydroxy-9-(2-phenylacetamido)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
16-Hydroxyhexadecanoic acid: A simpler hydroxy fatty acid without the phenylacetamido group.
9-(2-Phenylacetamido)hexadecanoic acid: Lacks the hydroxyl group at the 16th position.
Uniqueness
16-Hydroxy-9-(2-phenylacetamido)hexadecanoic acid is unique due to the presence of both hydroxyl and phenylacetamido groups, which confer distinct chemical and biological properties
Properties
CAS No. |
833484-13-2 |
|---|---|
Molecular Formula |
C24H39NO4 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
16-hydroxy-9-[(2-phenylacetyl)amino]hexadecanoic acid |
InChI |
InChI=1S/C24H39NO4/c26-19-13-6-2-4-11-17-22(16-10-3-1-5-12-18-24(28)29)25-23(27)20-21-14-8-7-9-15-21/h7-9,14-15,22,26H,1-6,10-13,16-20H2,(H,25,27)(H,28,29) |
InChI Key |
CAOXSXXCTFSPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















